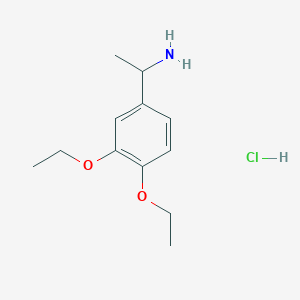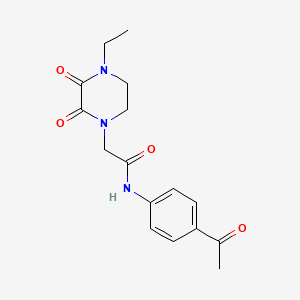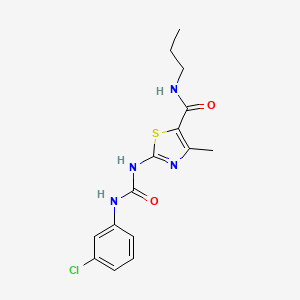
1-(3,4-diethoxyphenyl)ethanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Diethoxyphenyl)ethanamine Hydrochloride is a chemical compound with the molecular formula C12H20ClNO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(3,4-diethoxyphenyl)ethanamine Hydrochloride consists of a central carbon atom bonded to a hydrogen atom and a nitrogen atom. The nitrogen atom is further bonded to two ethoxy groups and a phenyl group .Physical And Chemical Properties Analysis
1-(3,4-diethoxyphenyl)ethanamine Hydrochloride is a solid at room temperature . It has a molecular weight of 217.7 and a monoisotopic mass of 209.141586 Da . The compound is stored under an inert atmosphere at room temperature .Applications De Recherche Scientifique
Proteomics Research
In proteomics, this compound is utilized as a biochemical tool. It can be involved in the study of protein expression, modification, and interaction. Its properties may allow it to interact with proteins or peptides, which can be useful in identifying and understanding protein functions and pathways .
Biochemistry
In the field of biochemistry, “1-(3,4-diethoxyphenyl)ethanamine Hydrochloride” may serve as a substrate or inhibitor in enzymatic reactions. It could be used to study enzyme kinetics and mechanisms, as well as to explore metabolic pathways .
Pharmacology
Pharmacologically, the compound could be explored for its potential therapeutic effects. It might act on certain receptors or enzymes, leading to the development of new medications or treatment strategies .
Neuroscience
Neuroscience research could benefit from this compound by using it to study neurotransmitter systems. It might help in understanding the role of various neurotransmitters in brain function and in the development of neurological disorders .
Molecular Biology
Molecular biologists might use “1-(3,4-diethoxyphenyl)ethanamine Hydrochloride” in gene expression studies or as a part of molecular probes. It could be valuable in techniques such as PCR, blotting, and sequencing .
Analytical Chemistry
Analytical chemists may employ this compound in the development of new analytical methods. It could be used as a standard or reagent in chromatography, spectrometry, or other analytical techniques to quantify or identify other substances .
Organic Synthesis
In organic synthesis, the compound can be a key intermediate or reagent. It might be used in the synthesis of complex organic molecules, potentially leading to the discovery of new compounds with unique properties .
Medicinal Chemistry
Medicinal chemists could investigate “1-(3,4-diethoxyphenyl)ethanamine Hydrochloride” for drug design and discovery. It may be used to synthesize new drug candidates or to study the structure-activity relationship of new medicinal compounds .
Chemical Engineering
Lastly, in chemical engineering, this compound could play a role in process development. It might be used in the optimization of chemical processes, such as reaction kinetics, scaling up of production, and improving yield or purity .
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
1-(3,4-diethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2;/h6-9H,4-5,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFADWGBSSMBOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)N)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-diethoxyphenyl)ethanamine Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)amino]benzenecarboxylate](/img/structure/B2879069.png)




![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2879081.png)
![2-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2879082.png)


![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879085.png)

![N1-(2-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2879089.png)
![N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2879090.png)